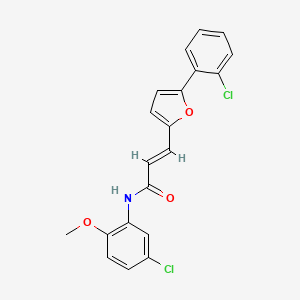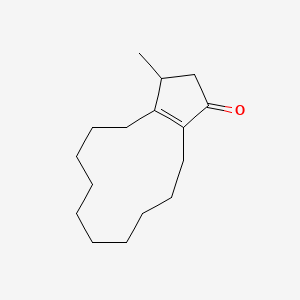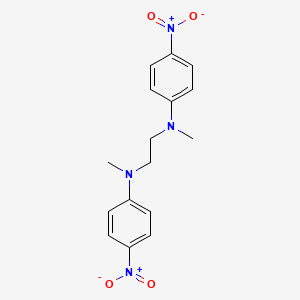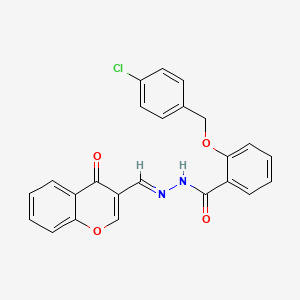
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide is a hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. It is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of hydroamination and the use of hindered amines in medicinal chemistry suggest that scalable methods would involve similar reaction conditions with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and interactions involving hindered amines.
Medicine: It is involved in the development of drug candidates, particularly those targeting specific molecular pathways.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hindered amine motif allows it to interact with enzymes and receptors in a unique manner, influencing biological processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
- 4-(methylthio)-N-(2,4,4 trimethylpentan-2-yl)aniline
Uniqueness
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide is unique due to its specific hindered amine structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of drug candidates and other complex organic molecules .
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
N-[2-methyl-4-[(1-methylcyclohexyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C16H24N2O/c1-12-11-14(7-8-15(12)17-13(2)19)18-16(3)9-5-4-6-10-16/h7-8,11,18H,4-6,9-10H2,1-3H3,(H,17,19) |
Clave InChI |
LHHPFDODWORSCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC2(CCCCC2)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



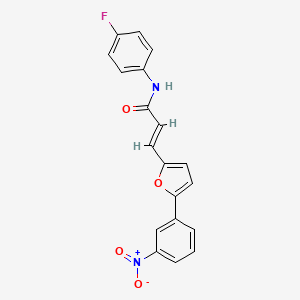
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
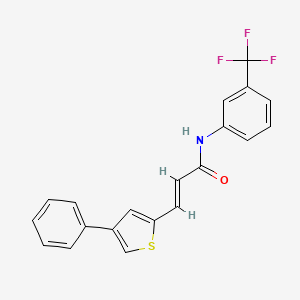
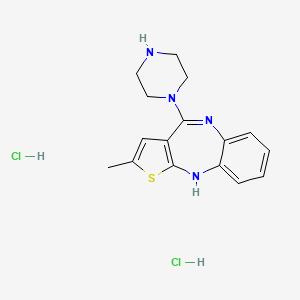
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)
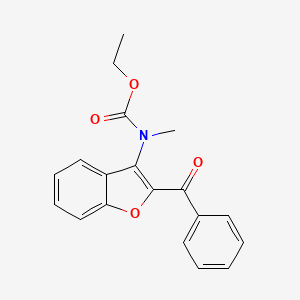
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
